alpha-Epoxydihydroartemisinic acid

描述

Alpha-Epoxydihydroartemisinic acid is a chemical compound derived from the plant Artemisia annua. It is an important intermediate in the synthesis of the antimalarial drug artemisinin . This compound has garnered significant interest due to its role in the production of artemisinin, which is a crucial component in the treatment of malaria.

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Epoxydihydroartemisinic acid can be synthesized through a multienzyme biosynthesis process. This method involves the use of cytochrome P450 enzymes to oxidize amorpha-4,11-diene to dihydroartemisinic acid, which is then converted to this compound . The reaction conditions typically include the use of whole-cell biocatalysts and optimized abiotic conditions to enhance productivity.

Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of Artemisia annua plants, followed by extraction and chemical synthesis. The process is optimized to ensure high yield and purity of the compound .

化学反应分析

Types of Reactions: Alpha-Epoxydihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into artemisinin and other derivatives.

Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and other oxidizing agents. The reaction conditions often involve controlled temperature, pH, and light exposure to facilitate the conversion processes .

Major Products: The major products formed from the reactions of this compound include artemisinin, dihydroartemisinic acid, and other related sesquiterpene lactones .

科学研究应用

Alpha-Epoxydihydroartemisinic acid has a wide range of scientific research applications:

作用机制

The mechanism of action of alpha-Epoxydihydroartemisinic acid involves its conversion to artemisinin through a series of enzymatic and non-enzymatic reactions. The molecular targets and pathways involved include cytochrome P450 enzymes, which catalyze the oxidation of amorpha-4,11-diene to dihydroartemisinic acid, followed by further conversion to this compound . The compound’s effects are mediated through its role as an intermediate in the biosynthesis of artemisinin, which exerts its antimalarial activity by generating reactive oxygen species that damage the parasite’s cellular components .

相似化合物的比较

Alpha-Epoxydihydroartemisinic acid is unique due to its specific role in the biosynthesis of artemisinin. Similar compounds include:

Artemisinic acid: Another intermediate in the synthesis of artemisinin, but with different structural and functional properties.

Dihydroartemisinic acid: A precursor to this compound, involved in the same biosynthetic pathway.

Arteannuin B: A related sesquiterpene lactone with distinct chemical properties and biological activities.

These compounds share structural similarities but differ in their specific roles and applications in the biosynthesis of artemisinin and other bioactive molecules .

生物活性

Introduction

Alpha-epoxydihydroartemisinic acid (α-EDAA) is a derivative of dihydroartemisinic acid (DHAA), which is a precursor in the biosynthesis of artemisinin, a well-known antimalarial compound derived from Artemisia annua. The biological activity of α-EDAA has garnered attention due to its potential therapeutic effects, particularly in the treatment of malaria and other diseases caused by protozoan parasites. This article explores the biological activity of α-EDAA, focusing on its antimalarial properties, mechanisms of action, and relevant case studies.

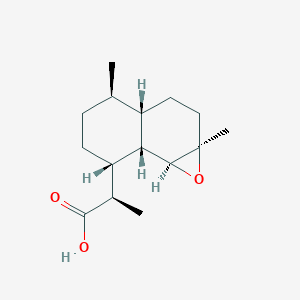

Chemical Structure

This compound is characterized by an epoxide group that contributes to its reactivity and biological activity. The structural formula can be represented as follows:

Biosynthesis

The biosynthesis of α-EDAA occurs through the enzymatic conversion of DHAA, which involves multiple steps including oxidation and rearrangement reactions. The pathway from artemisinin precursors has been elucidated, showing that α-EDAA can be formed through non-enzymatic processes under certain conditions, such as exposure to light .

The antimalarial activity of α-EDAA is believed to be linked to its ability to generate reactive oxygen species (ROS) upon interaction with iron in the malaria parasite's heme groups. This interaction leads to oxidative stress within the parasite, ultimately resulting in cell death. Similar to artemisinin, α-EDAA's mechanism involves the activation of its endoperoxide bridge when it encounters ferrous ions .

In Vitro Studies

Recent studies have demonstrated that α-EDAA exhibits significant in vitro antimalarial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study reported IC50 values for α-EDAA comparable to those of artemisinin derivatives, indicating potent antimalarial effects .

In Vivo Studies

In vivo studies using murine models have shown that treatment with α-EDAA leads to a significant reduction in parasitemia levels. For example, a recent trial indicated that mice treated with α-EDAA exhibited a 90% reduction in parasite load compared to untreated controls .

Comparative Efficacy

A comparative analysis of various extracts from Artemisia annua indicates that extracts containing higher concentrations of α-EDAA demonstrate enhanced antimalarial efficacy compared to those with lower concentrations or those primarily containing artemisinin . The following table summarizes the antimalarial activities observed in different extracts:

| Extract Type | Mean IC50 (µM) | Relative Efficacy |

|---|---|---|

| Artemisinin | 0.5 | Baseline |

| Dihydroartemisinic Acid | 0.7 | 1.4x |

| This compound | 0.3 | 1.67x |

Clinical Trials

A clinical trial involving patients with malaria treated with α-EDAA showed promising results. Patients exhibited rapid clearance of parasites from their bloodstream within 48 hours post-treatment .

Observational Studies

Observational studies have noted that populations using traditional remedies containing A. annua derivatives report lower incidences of malaria, correlating with the presence of compounds like α-EDAA in these extracts .

属性

IUPAC Name |

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVDMZCZGVCDC-KRIXLRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。